REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[CH:14][C:5]2[S:6][C:7](/[CH:9]=[CH:10]/[N+:11]([O-])=O)=[CH:8][C:4]=2[CH:3]=1.[Li+].[BH4-].C[Si](Cl)(C)C>C1COCC1>[F:1][C:2]1[CH:15]=[CH:14][C:5]2[S:6][C:7]([CH2:9][CH2:10][NH2:11])=[CH:8][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(SC(=C2)\C=C\[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
468.34 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
4.649 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(SC(=C2)CCN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |